N-mesityl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide
Description
N-mesityl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core, which is known for its diverse biological activities and is often used in medicinal chemistry.
Properties
IUPAC Name |
2-oxo-N-(2,4,6-trimethylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-6-10(2)15(11(3)7-9)19-23(21,22)12-4-5-13-14(8-12)18-16(20)17-13/h4-8,19H,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROXOFAYZMJEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide typically involves the reaction of 2,4,6-trimethylaniline with a suitable benzimidazole precursor under specific conditions. The reaction is often carried out in the presence of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide, followed by oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion of existing functional groups.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.
Scientific Research Applications
N-mesityl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-mesityl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-N-(2,4,6-trimethylphenyl)acetamide
- N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide
- N-methyl-2-oxo-N-[2-(2,4,6-trimethylphenyl)ethyl]propanamide
Uniqueness
N-mesityl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide stands out due to its unique combination of a benzimidazole core with a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
